molecular formula C8H11Cl2N3O2 B1683740 Uracil mustard CAS No. 66-75-1

Uracil mustard

Cat. No. B1683740
CAS RN: 66-75-1
M. Wt: 252.09 g/mol
InChI Key: IDPUKCWIGUEADI-UHFFFAOYSA-N
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Description

Uracil mustard, also known as Uramustine, is a chemotherapy drug that belongs to the class of alkylating agents . It is primarily used in the treatment of lymphatic malignancies . The drug appears as creamy white crystals or off-white powder .


Synthesis Analysis

Uracil mustard selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of Uracil Mustard-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .


Molecular Structure Analysis

The molecular formula of Uracil mustard is C8H11Cl2N3O2 . Its IUPAC name is 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione . The molecular weight of Uracil mustard is 252.09 g/mol .


Chemical Reactions Analysis

Uracil mustard is an alkylating agent . After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .


Physical And Chemical Properties Analysis

Uracil mustard is a nitrogen mustard derivative of uracil . It is a creamy white crystal or off-white powder . The molecular weight of Uracil mustard is 252.09 g/mol .

Scientific Research Applications

Antineoplastic Structural Variations Uracil mustard, known as uramustine, has been explored for its antineoplastic (anticancer) applications, particularly through the development of structural variants retaining cytotoxic activity suitable for oral administration. Research has focused on identifying new variants of uracil mustard that exhibit favorable drug-likeness and cytotoxic capabilities. These variants are designed to maintain the cytotoxic moiety of nitrogen mustard, crucial for their antitumor properties. The study demonstrated that applying rigorous search criteria within a molecular database successfully identified 12 variants of uracil mustard, showing promising drug-likeness in addition to their cytotoxic potential. This development is significant for enhancing the efficacy of clinical cancer treatment (Bartzatt, 2015).

Synthesis and Evaluation of Cytotoxicity Further investigations have been made into the synthesis and cytotoxic evaluation of uracil C-Mannich bases, highlighting the potential of hybrid compounds. These compounds combine the antimetabolite substituted uracil with nitrogen mustard, exhibiting potential alkylating capabilities. Among these, certain compounds demonstrated significant cytotoxic activity in cancer cell lines, indicating the therapeutic potential of these uracil derivatives in pharmaceutical use (Istanbullu & Zupkó, 2012).

Broad Biological Activity and Applications Uracil derivatives are considered privileged structures in drug discovery, given their broad spectrum of biological activities and synthetic accessibility. Their applications extend beyond antiviral and anti-tumor activities to include herbicidal, insecticidal, and bactericidal activities. The structural modifications of uracil aim to improve pharmacological and pharmacokinetic properties, such as increased bioactivity, selectivity, metabolic stability, and lower toxicity. This review underscores the importance of uracil and fused uracil derivatives as bioactive agents, offering insights into future directions for developing more potent and specific analogues for various biological targets (Pałasz & Cież, 2015).

Historic Use in Combination Chemotherapy Historically, uracil mustard, in combination with 5-fluorouracil, was used in chemotherapy for ovarian carcinoma, marking one of the earliest uses of combination chemotherapy. The uracil mustard and 5-fluorouracil (UM-FU) combination demonstrated effectiveness in controlling ascites and hydrothorax and reducing intraabdominal masses in patients with advanced ovarian cancer. This historical application provides valuable insights into the therapeutic potential of uracil mustard in combination therapies, although its use has been superseded by more effective treatments (Kohorn, 2013).

Safety And Hazards

Uracil mustard is classified as a poison . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15)
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InChI Key

IDPUKCWIGUEADI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl
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Molecular Formula

C8H11Cl2N3O2
Record name URACIL MUSTARD
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DSSTOX Substance ID

DTXSID8026270
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Molecular Weight

252.09 g/mol
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Physical Description

Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L
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Mechanism of Action

After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., ... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY., Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.
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Product Name

Uracil mustard

Color/Form

WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER

CAS RN

66-75-1
Record name URACIL MUSTARD
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Melting Point

403 °F (NTP, 1992), 206 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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